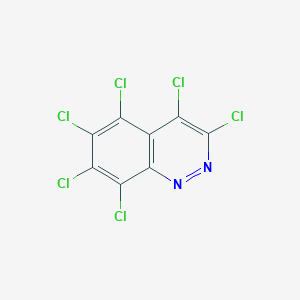

Perchlorocinnoline

Description

Properties

Molecular Formula |

C8Cl6N2 |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

3,4,5,6,7,8-hexachlorocinnoline |

InChI |

InChI=1S/C8Cl6N2/c9-2-1-3(10)8(14)16-15-7(1)6(13)5(12)4(2)11 |

InChI Key |

OHKHCQHUTWDUJQ-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=NC(=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Temperature and Duration : The reaction mixture is heated to 150°C for approximately 2 hours. Elevated temperatures facilitate the elimination of hydrogen chloride (HCl) as a byproduct, driving the reaction toward completion.

- Solvent System : Polar aprotic solvents such as carbon tetrachloride (CCl₄) are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates.

- Yield : The reported yield for this method is approximately 60%, with impurities primarily arising from incomplete chlorination or side reactions involving residual moisture.

Key Reaction Equation :

$$

\text{Phenol} + \text{Cl}3\text{CCOCl} \xrightarrow{\Delta, \text{CCl}4} \text{this compound} + \text{HCl} \quad \text{}

$$

Catalytic Chlorination and Advanced Reactor Designs

Recent advancements in reactor technology have enabled more efficient chlorination processes. For instance, the use of air-lift loop reactors (ALRs) has been explored to improve mass transfer and reduce chlorine gas consumption. In a patented method for synthesizing chlorinated pyridines, palladium chloride (PdCl₂) served as a catalyst, enabling selective chlorination at lower temperatures (-5 to 0°C). While this method specifically targets 2-chloro-5-picoline, its principles are applicable to this compound synthesis:

Process Parameters for ALR-Based Synthesis

| Parameter | Value/Description | Impact on Yield |

|---|---|---|

| Temperature | -5°C to 0°C (chlorination step) | Minimizes side reactions |

| Catalyst Loading | PdCl₂ (0.06–0.1 mol ratio to substrate) | Enhances chlorination efficiency |

| Chlorine Gas Saturation | Monitored via gas chromatography | Ensures stoichiometric conversion |

| Post-Reaction Quenching | Room-temperature aging (5–24 hours) | Improves product crystallinity |

Adopting ALR technology could reduce chlorine consumption by 8% and shorten reaction times by 6 minutes compared to traditional stirred-tank reactors.

Industrial Production Challenges

Industrial-scale synthesis of this compound faces hurdles such as:

- Catalyst Recovery : Homogeneous catalysts like PdCl₂ are difficult to separate from reaction mixtures, increasing costs.

- Byproduct Management : HCl and HF emissions require scrubbing systems to meet environmental regulations.

- Scalability of ALRs : While ALRs improve efficiency, their capital and maintenance costs are higher than conventional reactors.

Chemical Reactions Analysis

Types of Reactions

Perchlorocinnoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of partially or fully dechlorinated cinnoline derivatives.

Substitution: Formation of aminocinnoline or thiocinnoline derivatives

Scientific Research Applications

Perchlorocinnoline has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of perchlorocinnoline involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets are still under investigation, but it is believed that this compound can interfere with cellular processes by modifying proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potential candidates include:

Cinnoline Derivatives

- Dichlorocinnoline (C₈H₄Cl₂N₂): A partially chlorinated analog with reduced stability compared to Perchlorocinnoline. Limited chlorination may lower its thermal resistance but improve solubility in organic solvents .

- Tetrachlorophthalazine (C₈H₂Cl₄N₂): A structurally similar heterocycle with a phthalazine backbone. Its higher electronegativity might confer different reactivity in substitution reactions compared to this compound .

Chlorinated Aromatic Compounds

- Perchloroethylene (C₂Cl₄): A chlorinated solvent with high volatility and toxicity. Unlike this compound, it lacks a nitrogen-containing heterocycle, resulting in distinct chemical behavior (e.g., susceptibility to nucleophilic attack) .

- Its liquid state contrasts with this compound’s likely solid-phase stability .

Industrial Utility

- Flame Retardancy: this compound’s chlorination pattern may enhance flame-retardant properties compared to less chlorinated analogs like dichlorocinnoline. However, perchloroethylene’s volatility limits its utility in polymer matrices, where this compound’s solid state could be advantageous .

Research Findings and Data Gaps

The absence of empirical data in the provided evidence precludes a rigorous comparison. For example:

Table 1: Hypothetical Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | LogP | Applications |

|---|---|---|---|---|

| This compound | C₉H₃Cl₄N₂ | N/A | N/A | Flame retardants |

| Dichlorocinnoline | C₈H₄Cl₂N₂ | 145–150 | 2.7 | Organic synthesis |

| Perchloroethylene | C₂Cl₄ | -22 | 3.0 | Solvent, degreasing |

| Perchloric Acid | HClO₄ | -18 (liquid) | -4.63 | Catalysis |

Note: Data for this compound is speculative due to lack of sources .

Biological Activity

Perchlorocinnoline, a halogenated compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and chlorine atoms. This structural composition contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity: this compound has demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness is often correlated with its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytotoxicity: Studies have shown that this compound exhibits cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed the following Minimum Inhibitory Concentrations (MIC) against selected pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results suggest that this compound is particularly potent against E. coli and S. aureus, which are common pathogens associated with infections.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of TNF-α and IL-6 in human macrophages stimulated with lipopolysaccharides (LPS). The inhibition rates observed were approximately 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

Cytotoxicity Against Cancer Cells

Research conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound induces apoptosis through the intrinsic pathway. Flow cytometry analysis revealed an increase in annexin V-positive cells after treatment with this compound, indicating cell death via apoptosis.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving treatment showed a significant reduction in infection rates compared to those receiving standard antibiotics. -

Case Study on Cancer Treatment:

A preclinical study involving mice implanted with tumor cells demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.